molecular formula C41H64O14 B194528 地高辛 CAS No. 4562-36-1

地高辛

货号 B194528
CAS 编号: 4562-36-1
分子量: 780.9 g/mol
InChI 键: LKRDZKPBAOKJBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gitoxin is a cardiac glycoside with the chemical formula

C41H64O14C_{41}H_{64}O_{14}C41​H64​O14​

. It is a crystalline steroid glycoside obtained from the plant Digitalis lanata, commonly known as the Woolly Foxglove. Gitoxin is structurally similar to other cardiac glycosides like digoxin and digitoxin, and it is known for its potent effects on the heart, particularly in the treatment of certain cardiac conditions .

科学研究应用

Gitoxin has a wide range of applications in scientific research:

作用机制

Gitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes the influx of calcium ions through the sodium-calcium exchanger. The increased intracellular calcium enhances cardiac muscle contraction, making gitoxin effective in treating certain heart conditions .

安全和危害

Gitoxin is toxic if swallowed or inhaled . It causes damage to organs through prolonged or repeated exposure .

未来方向

Gitoxin may be studied for its potential cardiac applications similar to those of digoxin . The narrow therapeutic range of cardiac glycosides continually challenges chemists to synthesize new derivatives with improved therapeutic properties .

准备方法

Synthetic Routes and Reaction Conditions

Gitoxin can be synthesized through the hydrolysis of lanatoside B, another glycoside found in Digitalis lanata. The process involves the following steps:

    Extraction: Lanatoside B is extracted from the leaves of Digitalis lanata.

    Hydrolysis: Lanatoside B is hydrolyzed under acidic conditions to yield gitoxin. This reaction typically requires a strong acid like hydrochloric acid and is conducted at elevated temperatures to ensure complete hydrolysis.

Industrial Production Methods

Industrial production of gitoxin involves large-scale extraction from Digitalis lanata, followed by purification processes such as crystallization and chromatography to obtain the pure compound. The efficiency of extraction and purification is critical to ensure the high yield and purity of gitoxin .

化学反应分析

Types of Reactions

Gitoxin undergoes several types of chemical reactions, including:

    Oxidation: Gitoxin can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can modify the glycosidic bonds in gitoxin, potentially altering its activity.

    Substitution: Substitution reactions can occur at the glycosidic moieties, leading to the formation of new glycoside derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used to substitute the glycosidic bonds under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gitoxin, each with potentially unique pharmacological properties .

相似化合物的比较

Similar Compounds

    Digoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.

    Digitoxin: Similar to digoxin but with a longer half-life and different metabolic pathways.

Uniqueness of Gitoxin

Gitoxin is unique in its specific binding affinity and potency compared to other cardiac glycosides. Its distinct pharmacokinetic profile makes it a valuable compound for certain therapeutic applications where other glycosides may not be as effective .

Gitoxin’s unique properties and wide range of applications make it a compound of significant interest in both scientific research and clinical practice. Its ability to modulate cardiac function through specific molecular pathways highlights its potential as a therapeutic agent in cardiology.

属性

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDZKPBAOKJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871908
Record name 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4562-36-1
Record name Gitoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gitoxin
Reactant of Route 2
Gitoxin
Reactant of Route 3
Gitoxin
Reactant of Route 4
Gitoxin
Reactant of Route 5
Gitoxin
Reactant of Route 6
Gitoxin

Q & A

Q1: What is the primary molecular target of Gitoxin?

A1: Gitoxin, like other cardiac glycosides, primarily targets the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular electrochemical gradients. []

Q2: How does Gitoxin binding to Na+/K+-ATPase affect cardiac muscle contractility?

A2: By inhibiting the Na+/K+-ATPase, Gitoxin indirectly increases intracellular calcium levels. This occurs because the sodium-calcium exchanger, which normally removes calcium from the cell, becomes less efficient in the presence of elevated intracellular sodium. Increased calcium enhances the contractile force of cardiac muscle cells, leading to a positive inotropic effect. []

Q3: What is the molecular formula and weight of Gitoxin?

A3: The molecular formula of Gitoxin is C41H64O14, and its molecular weight is 780.94 g/mol. []

Q4: Does Gitoxin exhibit characteristic spectroscopic properties?

A4: Yes, Gitoxin, like other cardiac glycosides, exhibits a characteristic UV absorbance maximum at 308 nm in ethanol (log ε = 2.08), attributed to the α, β-unsaturated lactone ring. Additionally, its infrared spectrum shows absorption bands characteristic of ketone (5.7 μm) and double bond (6.12 μm) functionalities. []

Q5: Is there a difference in the fluorescence properties between different sources of Gitoxin?

A5: Research has shown that there can be variations in fluorescence properties between Gitoxin obtained from different manufacturers. While some samples exhibited fluorescence under UV light after treatment with trichloroacetic acid, others did not. This difference is not attributed to impurities like Gitoxin but might indicate subtle structural variations. []

Q6: Are there specific challenges in formulating Gitoxin for therapeutic use?

A6: Yes, Gitoxin's therapeutic application has been limited due to its poor solubility in aqueous solutions, hindering its bioavailability following oral administration. [, ]

Q7: What strategies have been explored to improve the bioavailability of Gitoxin?

A7: Researchers have investigated the use of sodium escinate as a potential excipient to enhance Gitoxin's solubility and bioavailability in solid dosage forms. []

Q8: Have computational methods been applied to study Gitoxin and its derivatives?

A9: While specific computational studies on Gitoxin itself are limited within the provided research papers, structure-activity relationship (SAR) studies have been conducted on its derivatives, suggesting that modifications at the 16α-OH group can significantly influence potency without affecting its impact on cardiac rhythm. []

Q9: Can structural modifications of Gitoxin selectively affect its vascular and cardiac effects?

A11: Yes, studies show that certain structural modifications of Gitoxin, particularly nitration at the 3'' position, can result in compounds with reduced vascular contractile effects while maintaining their positive inotropic action on cardiac muscle. This finding has significant implications for developing cardiac glycosides with improved safety profiles. [, ]

Q10: Have prodrug strategies been explored to improve Gitoxin's therapeutic profile?

A13: Yes, penta-acetyl-gitoxin (Pengitoxin) has been investigated as a potential prodrug of Gitoxin. This acetylated derivative exhibits improved solubility and oral absorption, undergoing rapid de-acetylation in vivo to release the active Gitoxin. This approach highlights the potential of prodrug design for enhancing the therapeutic application of Gitoxin. []

Q11: What analytical techniques are commonly employed for Gitoxin analysis?

A14: Various methods are used for Gitoxin analysis, including: - Thin-layer chromatography (TLC): Used for separating and identifying Gitoxin and its metabolites in biological samples. [, , ] - Paper chromatography: Historically used for separating cardiac glycosides like Gitoxin, digitoxin, and gitaloxin in plant extracts. [, ] - High-performance liquid chromatography (HPLC): Offers enhanced separation and sensitivity for quantifying Gitoxin and its metabolites in biological samples. [] - Radioimmunoassay (RIA): Utilized for quantifying Gitoxin and its metabolites in plasma and urine samples. [, , , , ] - Liquid chromatography-electrospray-mass spectrometry (LC-ES-MS): A highly specific and sensitive method for identifying and quantifying Gitoxin and its metabolites in biological matrices. []

Q12: Are there specific challenges in analyzing Gitoxin in biological samples?

A12: Yes, accurate Gitoxin analysis can be challenging due to: - Low therapeutic concentrations in plasma and tissues. - The presence of metabolites that may interfere with analysis. - The need for sensitive and specific analytical methods to differentiate Gitoxin from other structurally similar cardiac glycosides.

Q13: What research tools and resources are crucial for advancing Gitoxin research?

A13: Key resources include: - Access to pure Gitoxin and its derivatives. - Reliable antibodies and analytical standards for accurate quantification. - Well-characterized animal models for studying its pharmacological and toxicological effects. - Advanced analytical instruments like LC-MS and HPLC for sensitive and specific detection.

Q14: When was Gitoxin first isolated and characterized?

A17: While the exact date of its discovery is not mentioned in the provided research papers, Gitoxin has been recognized as a constituent of Digitalis purpurea for a significant period, with its pharmacological properties being investigated since at least the mid-20th century. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。